molecular formula C21H19NO4 B2714308 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide CAS No. 1021023-89-1

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

Cat. No.: B2714308
CAS No.: 1021023-89-1
M. Wt: 349.386
InChI Key: QAYOMSFTJCZCJP-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is an organic compound with a complex structure that includes a pyran ring, a benzyloxy group, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzyloxy-substituted aldehyde with a phenethylamine derivative, followed by cyclization to form the pyran ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, hydroxylated pyran compounds, and substituted phenethyl derivatives.

Scientific Research Applications

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the pyran ring can interact with other molecular structures. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: A compound with a similar benzyloxy group but different functional groups.

    N-phenethyl-4H-pyran-2-carboxamide: Lacks the benzyloxy group but has a similar pyran and phenethyl structure.

Uniqueness

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-oxo-N-(2-phenylethyl)-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-18-13-19(21(24)22-12-11-16-7-3-1-4-8-16)26-15-20(18)25-14-17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYOMSFTJCZCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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